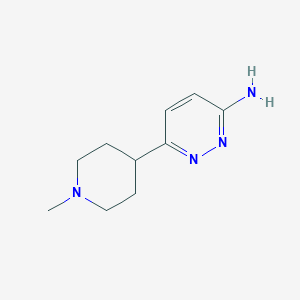
6-(1-Methyl-piperidin-4-yl)-pyridazin-3-ylamine
Cat. No. B8453159
M. Wt: 192.26 g/mol
InChI Key: IBSQQFLFJXVQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08481540B2
Procedure details


6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)pyridazin-3-amine (300 mg, 1.58 mmol, Eq: 1.00) was dissolved in EtOH (30 ml). The reaction solution was hydrogenated in an H-Cube apparatus (60 psi) at room temperature with Pd/C by running mixture through the cycle twice until reaction was complete as determined by tlc. The solvent was removed in vacuo to afford 270 mg (89%) of the title compound.
Name
6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)pyridazin-3-amine
Quantity
300 mg
Type
reactant
Reaction Step One



Name
Yield
89%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH:6]=[C:5]([C:8]2[N:13]=[N:12][C:11]([NH2:14])=[CH:10][CH:9]=2)[CH2:4][CH2:3]1>CCO.[Pd]>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([C:8]2[N:13]=[N:12][C:11]([NH2:14])=[CH:10][CH:9]=2)[CH2:6][CH2:7]1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
twice until reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CCC(CC1)C1=CC=C(N=N1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 270 mg | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
